1-Aminoquinolin-1-ium iodide

Heterocyclic Chemistry Synthetic Methodology Nucleophilic Dearomatization

Sourcing neutral aminoquinolines fails to deliver the unique reactivity required for cyanoquinoline libraries and N-iminoquinoline dimers. 1-Aminoquinolin-1-ium iodide (CAS 7170-16-3) solves this with its pre-formed quaternary ammonium structure and labile N-amino group. • Enables one-pot access to up to four cyanoquinoline regioisomers via regioselective cyanide addition-N-alkyl or N-acyl analogs yield zero to one product. • Base-induced dimerization produces N-iminoquinoline dimers, key intermediates inaccessible from neutral 1-aminoquinoline. • Iodide counterion promotes charge-transfer interactions and distinct hydrogen-bonding networks for tailored solid-state and NLO properties. Supplied as a research-grade heterocyclic building block with batch-specific documentation. Standard B2B global shipping applies.

Molecular Formula C9H9IN2
Molecular Weight 272.09 g/mol
CAS No. 7170-16-3
Cat. No. B1660110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoquinolin-1-ium iodide
CAS7170-16-3
Molecular FormulaC9H9IN2
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=[N+]2N.[I-]
InChIInChI=1S/C9H9N2.HI/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-7H,10H2;1H/q+1;/p-1
InChIKeyKAFFISYGZHAHPN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoquinolin-1-ium iodide Overview


1-Aminoquinolin-1-ium iodide (CAS 7170-16-3, MF: C9H9IN2, MW: 272.09 g/mol) is an N-aminoquinolinium salt featuring a positively charged quinolinium core with a directly attached amino group, stabilized by an iodide counterion. This compound, also referred to as N-aminoquinolinium iodide, serves as a versatile intermediate in heterocyclic chemistry, enabling access to N-iminoquinoline dimers, cyanoquinolines, and functionalized quinoline derivatives [1]. Unlike neutral aminoquinolines, its pre-formed quaternary ammonium structure allows for unique reactivity pathways including nucleophilic dearomatization and radical generation, making it a key building block for synthesizing bioactive molecules and advanced materials.

Pre-formed quaternary ammonium enables unique dearomatization and radical pathways
N-amino group facilitates cyanide addition cascades yielding diverse cyanoquinolines
Suitable for dimerization to N-iminoquinoline intermediates and late-stage C–H amination

Key Advantages of 1-Aminoquinolin-1-ium iodide


Substituting 1-Aminoquinolin-1-ium iodide with seemingly analogous compounds such as neutral 1-aminoquinoline, N-alkylquinolinium iodides, or other N-aminoheteroarenium salts leads to divergent reactivity, selectivity, and physicochemical outcomes. The presence of a labile N-amino group adjacent to a positively charged quinolinium nitrogen imparts a unique electronic environment, enabling specific reaction cascades—such as base-induced dimerization to N-iminoquinoline dimers [1] or regioselective cyanide addition to afford cyanoquinolines [2]—that are not accessible with N-alkyl or neutral aminoquinoline counterparts. Furthermore, the iodide counterion can participate in charge-transfer interactions and influences solubility and crystallization behavior, distinguishing this salt from chloride or bromide analogs.

  • Neutral 1-aminoquinoline lacks the quaternary charge required for base-induced dimerization or cyanide cascade reactivity.
  • N-alkylquinolinium iodides cannot generate N-centered radicals; photoredox amination pathways are absent.
  • Chloride or bromide analogs may show altered solubility and crystal packing due to smaller, less polarizable anions.

Comparative Evidence for 1-Aminoquinolin-1-ium iodide


Cyanide Addition: N-Amino vs. N-Alkyl Quinolinium Salts

1-Aminoquinolin-1-ium iodide (I) undergoes a distinct reaction pathway with cyanide ion compared to N-alkyl analogs. In aqueous conditions, I reacts with cyanide to yield four distinct products: 4-cyanoquinoline, 2,4-dicyanoquinoline (VI), 4-cyanoquinaldamide (VII), and 2-(4-cyano-2-quinolyl)-s-triazolo[1,5-α]quinoline (VIII). In contrast, the N-methylacetamido analog (V) yields only a single intermediate under the same conditions, and the N-acetamido analog (IV) fails to produce any cyanoquinoline products, instead being recovered as its ylide [1]. This demonstrates the N-amino group's unique capacity to facilitate complex, multi-product dearomatization cascades.

Cyanide Addition
Head-to-head
4 products (target) vs. 1 (N-methylacetamido) vs. 0 (N-acetamido)
Supports diverse cyanoquinoline library synthesis
Aqueous cyanide conditions; multiple regioisomers accessible
Heterocyclic Chemistry Synthetic Methodology Nucleophilic Dearomatization

Base-Induced Dimerization vs. Neutral Aminoquinoline

Treatment of 1-Aminoquinolin-1-ium iodide with alkali in dimethylformamide (DMF) leads to clean formation of the N-iminoquinoline dimer (II) [1]. Neutral 1-aminoquinoline, lacking the positive charge on the quinoline nitrogen, is not capable of undergoing this base-induced dimerization. The quaternary ammonium structure of the target compound activates the N-amino protons for deprotonation and subsequent coupling.

Base-Induced Dimerization
Reported
Forms N-iminoquinoline dimer in alkali/DMF
Enables dimer intermediate synthesis; neutral analog unreactive
Method context: alkali in DMF
Organic Synthesis Dimerization N-Heterocyclic Chemistry

Iodide vs. Chloride Counterion: Solubility & Crystallinity

While direct comparative solubility data for 1-Aminoquinolin-1-ium iodide versus its chloride analog are not available in the retrieved literature, class-level knowledge indicates that iodide salts of quaternary ammonium compounds generally exhibit lower aqueous solubility and distinct crystal packing compared to chlorides, due to iodide's larger ionic radius and stronger polarizability [1]. For a structurally related compound, 6-aminoquinolinium iodide monohydrate, single crystal X-ray diffraction revealed a specific hydrogen-bonding network and chain-like structure, highlighting the iodide's role in directing solid-state organization [2].

Iodide vs. Chloride
Class-level
Qualitative: lower solubility, distinct crystal packing expected
Solid-state property differentiation context
Data to verify; related 6-aminoquinolinium iodide structure reported
Crystal Engineering Solid-State Chemistry Pharmaceutical Salts

N-Centered Radicals for C3 Amination

Under visible-light photoredox conditions, N-aminoquinolinium salts (including 1-aminoquinolin-1-ium iodide) undergo homolytic N-N bond cleavage to generate N-centered radicals. These radicals can be trapped by enamine intermediates derived from quinoline dearomatization, enabling selective C3 amination [1]. This reactivity is unique to N-aminoquinolinium salts; N-alkylquinolinium salts or neutral aminoquinolines cannot generate N-centered radicals via this mechanism, instead undergoing different photochemical or redox pathways [2].

C3 Amination Radical
Class-level
N-centered radical generation enables C3 amination; N-alkyl analogs no radical pathway
Supports site-selective C–H functionalization research
Visible-light photoredox; reported in preprint
Photoredox Catalysis Radical Chemistry C-H Functionalization

1-Aminoquinolin-1-ium iodide Applications


Cyanoquinoline Derivatives via Cyanide Addition

For researchers requiring access to a panel of cyanoquinoline regioisomers and triazoloquinoline heterocycles, 1-Aminoquinolin-1-ium iodide is the preferred starting material. Its reaction with cyanide ion yields up to four distinct products in a single pot [1], whereas N-alkyl or N-acyl analogs produce only one or zero cyanoquinoline products. This enables rapid diversification of quinoline-based compound libraries.

N-Iminoquinoline Dimers as Fused Heterocycle Precursors

Projects requiring N-iminoquinoline dimers, key intermediates for synthesizing N-acetimidoquinolines and related fused systems, benefit directly from this compound's base-induced dimerization [1]. Neutral 1-aminoquinoline cannot undergo this transformation, making the iodide salt indispensable for this synthetic route.

Crystal Engineering and NLO Materials

When designing new organic or hybrid organic-inorganic materials with tailored solid-state properties, the iodide counterion in 1-Aminoquinolin-1-ium iodide provides distinct advantages. The larger, more polarizable iodide ion promotes unique hydrogen-bonding networks and chain structures, as demonstrated for the analogous 6-aminoquinolinium iodide monohydrate [1]. This makes the iodide salt a more suitable candidate than chloride or bromide analogs for exploring nonlinear optical (NLO) effects and crystal packing motifs.

Visible-Light Photoredox C3 Amination of Quinolines

In photoredox catalysis, 1-Aminoquinolin-1-ium iodide serves as a precursor to N-centered radicals that enable selective C3 amination of quinoline substrates [1]. This reactivity is exclusive to N-aminoquinolinium salts and cannot be replicated using N-alkylquinolinium iodides, which lack the labile N-N bond. This makes the compound a critical reagent for late-stage functionalization in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Cyanoquinoline derivative synthesis
Cyanide addition product multiplicity
Regioisomer distribution and triazoloquinoline formation
N-Iminoquinoline dimer synthesis
Base-induced dimerization capability
Dimer formation and subsequent acetylation
Crystal engineering & NLO materials
Iodide counterion packing effects
Hydrogen-bonding network and optical properties
Visible-light photoredox C3 amination
N-centered radical precursor
C3 selectivity and functional group tolerance

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